

waixenycin A chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **waixenycin A**

Cat. No.: **B10773725**

[Get Quote](#)

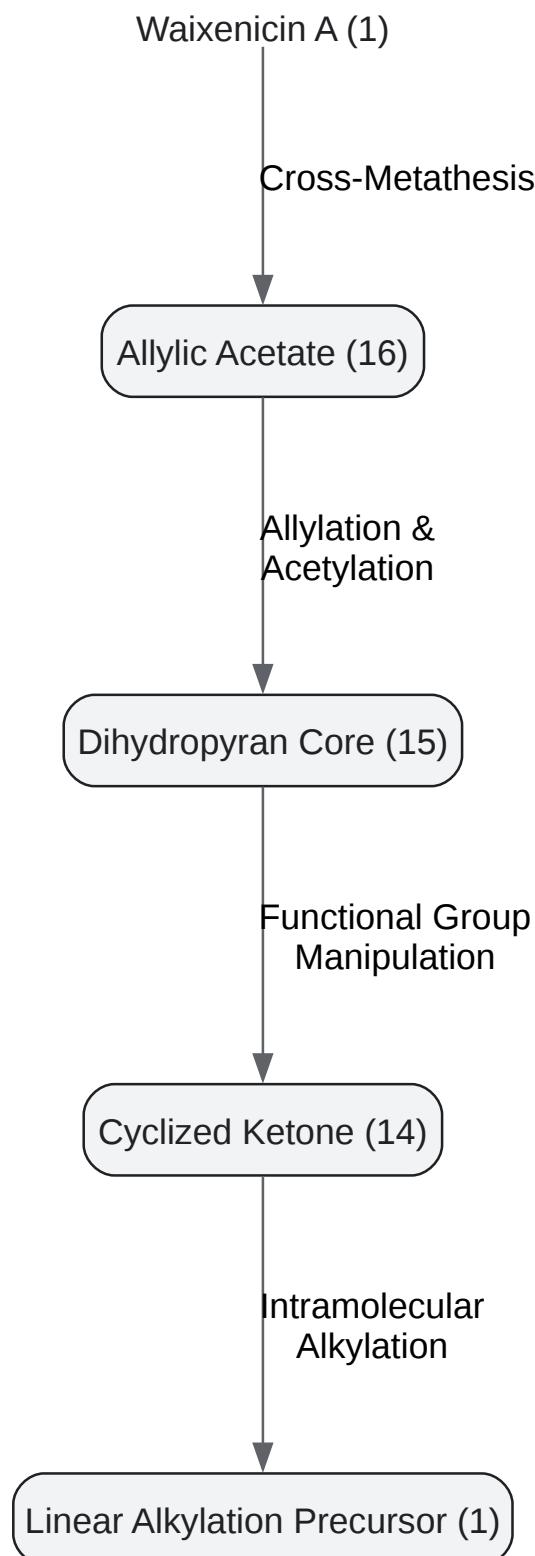
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Waixenycin A**

Introduction

Waixenycin A is a complex marine natural product belonging to the xenicin subclass of Xenia diterpenoids.^{[1][2][3]} First isolated in 1984 by Scheuer and Clardy from the Hawaiian soft coral *Sarcophelia edmondsoni*, **waixenycin A** has attracted significant attention from the scientific community.^{[1][4]} This interest is primarily due to its potent and highly selective inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) ion channel, a critical regulator of cellular magnesium homeostasis and a promising target for therapeutic intervention in cancer and ischemic diseases.^{[5][6][7]} This guide provides a detailed examination of the chemical structure and absolute stereochemistry of **waixenycin A**, supported by spectroscopic data, synthetic methodologies, and visualizations.

Chemical Structure

Waixenycin A is a diterpenoid characterized by a unique and intricate molecular architecture.^[8] Its molecular formula is $C_{26}H_{36}O_7$, corresponding to a molar mass of 460.56 g/mol.^{[4][9]} The core of the molecule is a trans-fused 11-oxabicyclo[7.4.0]tridecane ring system.^{[2][3][10]}


Key Structural Features:

- **Bicyclic Core:** The structure is built upon a bicyclic system comprising a dihydropyran ring fused to a nine-membered carbocycle (cyclononene).^{[2][8]}

- Dihdropyran Ring: This six-membered oxygen-containing ring includes an acid-labile enol ether and an acetal moiety, contributing to the molecule's chemical sensitivity.[2][4]
- Nine-Membered Ring: A key challenge in its synthesis, this ring contains an (E)-configured trisubstituted double bond and an exo-methylene group.[2][4][8]
- Side Chain: An unsaturated pentenyl side chain is attached to the dihydropyran ring.[4]
- Functional Groups: The molecule is decorated with three acetate groups, which are crucial for its biological activity.[2]

The IUPAC name for **waixenycin A** is [(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate.[8][11]

Below is a diagram illustrating the retrosynthetic analysis of **waixenycin A**, which deconstructs the complex structure into simpler precursors, highlighting the key strategic disconnections for its total synthesis.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **Waixenycin A**.

Stereochemistry

The biological activity of **waixenycin A** is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses four stereogenic centers, and the naturally occurring enantiomer is (+)-**waixenycin A**.^[4]

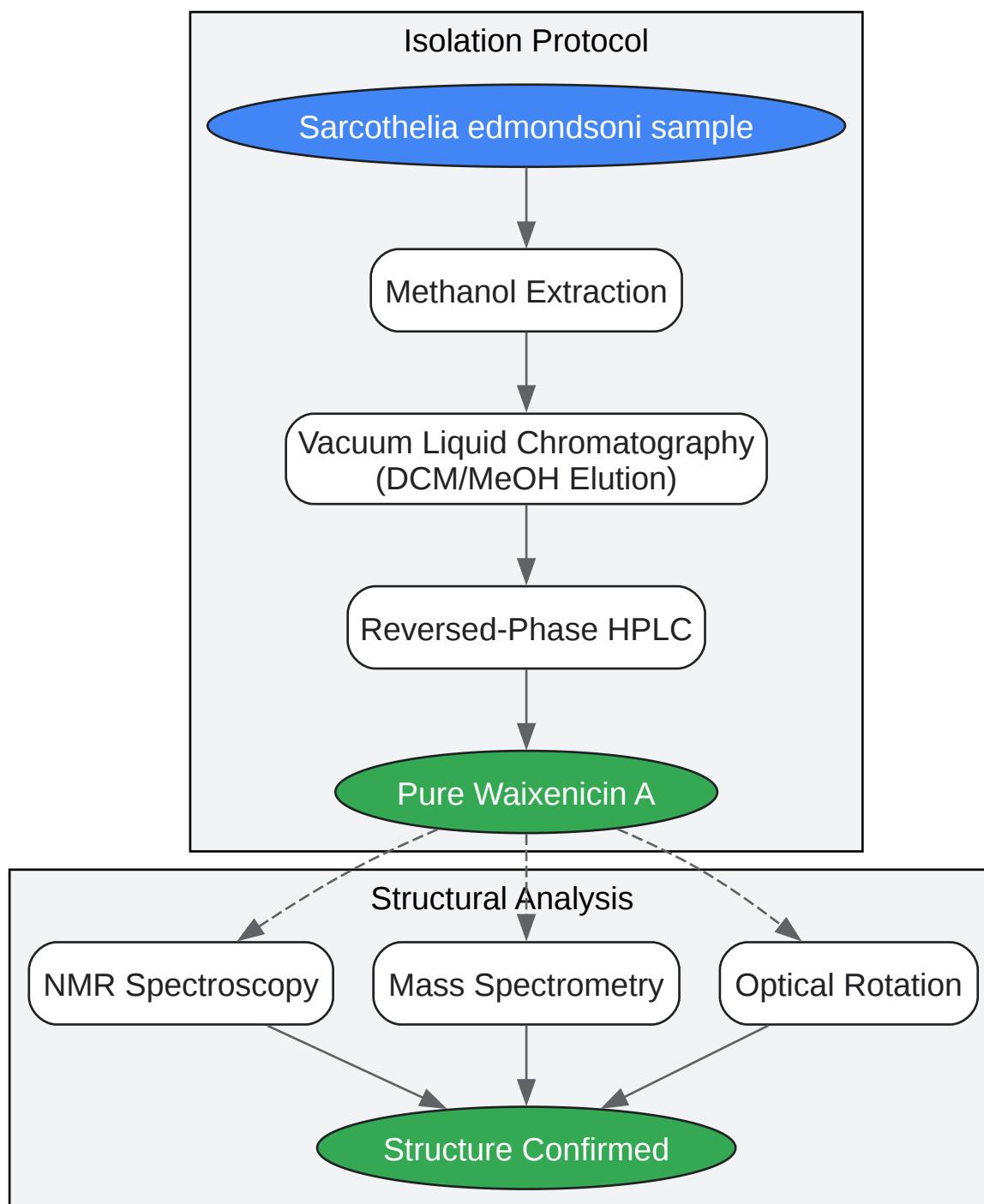
The absolute configuration of these stereocenters has been definitively established through the first asymmetric total synthesis by the Magauer group in 2023.^{[4][10][12]} The established configuration is (1R, 4aS, 4S, 11aR).^[4]

Determination of the absolute configuration is a critical step in chemical analysis and drug development.^[13] While X-ray crystallography is the primary method for unambiguously determining the three-dimensional structure of a molecule, obtaining suitable crystals can be a significant bottleneck.^{[14][15]} In the case of **waixenycin A**, its total synthesis and comparison of spectroscopic data with the natural product were pivotal in confirming its stereochemistry.^{[1][10]}

Quantitative Data

Waixenycin A's most notable quantitative feature is its potent and selective inhibition of the TRPM7 ion channel. This activity is magnesium-dependent and has been measured in various cell lines.

Biological Target	Assay System	IC ₅₀ Value	Selectivity	Reference
TRPM7 Channel	Human Jurkat T-cells, Rat basophilic leukemia cells	16 nM (Mg ²⁺ -dependent)	No inhibition of TRPM6, TRPM2, TRPM4	[1][6][7]


Experimental Protocols

Isolation from Natural Source

The protocol for isolating **waixenycin A** from its natural source, the soft coral *Sarcophelia edmondsoni*, involves bioassay-guided fractionation.^[6]

- Extraction: Freeze-dried samples of the coral are extracted with methanol. The resulting extract is reconstituted in a mixture of methanol, ethyl acetate, and t-butyl methyl ether.[6]
- Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography. The fraction eluting with a 95:5 mixture of dichloromethane/methanol is collected, as it contains the highest concentration of the target compound.[6]
- Purification: The concentrated active fraction undergoes repeated semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to yield pure **waixenicin A** (>95% purity).[6]
- Identification: The identity of the isolated compound is confirmed by comparing its Nuclear Magnetic Resonance (NMR) data and optical rotation with values reported in the literature.[6]

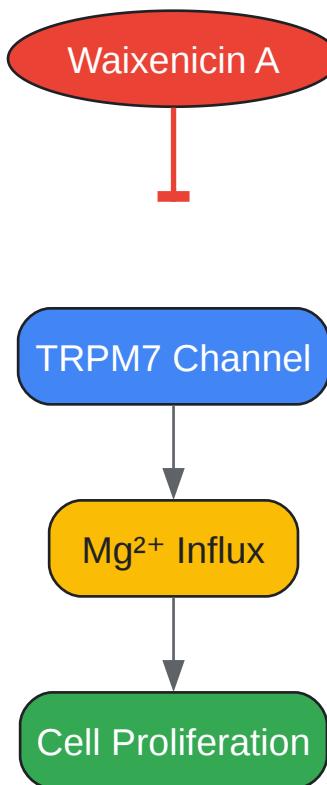
The workflow for the isolation and identification of **waixenicin A** is depicted below.

[Click to download full resolution via product page](#)

Caption: Isolation and analysis workflow for **Waixenicin A**.

Key Steps in Total Synthesis

The first asymmetric total synthesis of (+)-**waixenycin A** was a landmark achievement, confirming its absolute stereochemistry and providing a scalable route for producing analogs.


[1][10][12] The strategy employed by the Magauer group involved several key transformations. [16]

- **Dihdropyran Ring Formation:** The synthesis commences with an Achmatowicz reaction on a furan derivative to construct the dihdropyran ring, a core component of the molecule.[4]
- **Chirality Introduction:** Enzymatic resolution is used early in the synthesis to establish the correct chirality, ensuring the enantioselective production of the natural product.[4]
- **Nine-Membered Ring Closure:** The characteristic and challenging nine-membered carbocycle is forged via a diastereoselective conjugate addition/trapping sequence followed by a powerful intramolecular alkylation reaction.[1][10][12] This step is crucial for establishing the trans-fused bicyclic system.
- **Side Chain Installation:** The final oxidized prenyl side chain is installed using a Brown allylation followed by a challenging olefin cross-metathesis reaction.[1][10]

Mechanism of Action: TRPM7 Inhibition

Waixenycin A exerts its biological effects by acting as a potent inhibitor of the TRPM7 channel. [5] This channel is a bifunctional protein, possessing both ion channel and kinase domains, and plays a vital role in cellular magnesium influx.[7] The inhibition by **waixenycin A** is cytosolic and its potency is enhanced by intracellular magnesium concentrations.[6][7] By blocking TRPM7, **waixenycin A** disrupts magnesium-dependent cellular processes, leading to the inhibition of cell proliferation, a property that makes it a valuable lead compound for anticancer therapies.[5][6][17]

The diagram below illustrates the inhibitory action of **waixenycin A** on the TRPM7 signaling pathway.

[Click to download full resolution via product page](#)

Caption: **Waixenycin A** inhibits TRPM7-mediated cell proliferation.

Conclusion

Waixenycin A stands out as a structurally complex and biologically significant marine diterpenoid. Its unique trans-fused oxabicyclo[7.4.0]tridecane skeleton and specific stereochemical configuration are essential for its potent and selective inhibition of the TRPM7 ion channel. The successful total synthesis has not only confirmed its absolute stereochemistry but also opened avenues for the development of novel therapeutic agents based on its pharmacophore. The detailed understanding of its structure and function provides a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development to explore the full potential of this remarkable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 2. Synthesis of Waixenicin A: Exploring Strategies for Nine-Membered Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-depoxyseneculin, and (-)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Waixenicin A – Wikipedia [de.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. Waixenicin A inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy waixenicin A (EVT-10905797) [evitachem.com]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waixenicin A | C26H36O7 | CID 73755210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-depoxyseneculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute configuration - Wikipedia [en.wikipedia.org]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Magauer Synthesis of Waixenicin A [organic-chemistry.org]
- 17. qcbr.queens.org [qcbr.queens.org]
- To cite this document: BenchChem. [waixenicin A chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10773725#waixenicin-a-chemical-structure-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com